N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving a catechol derivative and a suitable dihalide.
Coupling of the Fragments: The final step involves coupling the cyclohexyl and benzodioxole fragments through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole ring or the cyclohexyl ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with halogen or other functional groups.
Scientific Research Applications
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through conformational changes or inhibition. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide: Shares structural similarities but differs in the presence of chloro substituents.
trans-N,N’-Dimethylcyclohexane-1,2-diamine: Similar cyclohexyl and dimethylamino groups but lacks the benzodioxole moiety.
Uniqueness
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide is unique due to its combination of a cyclohexyl ring, dimethylamino group, and benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2488874-96-8 |
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Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H24N2O3/c1-18(2)13-6-4-5-7-14(13)19(3)17(20)12-8-9-15-16(10-12)22-11-21-15/h8-10,13-14H,4-7,11H2,1-3H3/t13-,14-/m1/s1 |
InChI Key |
UUAVKYBZWVMWSM-ZIAGYGMSSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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